Cas no 2639426-39-2 (2-(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid)

2-(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- EN300-27782603
- 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid
- 2639426-39-2
- 2-(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid
-
- インチ: 1S/C26H23NO4/c28-25(29)13-18-15-27(14-17-7-1-2-8-19(17)18)26(30)31-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,18,24H,13-16H2,(H,28,29)
- InChIKey: PQQWFXPZUIMNIM-UHFFFAOYSA-N
- ほほえんだ: O(C(N1CC2C=CC=CC=2C(CC(=O)O)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 413.16270821g/mol
- どういたいしつりょう: 413.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 644
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 66.8Ų
2-(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27782603-0.05g |
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |
2639426-39-2 | 95.0% | 0.05g |
$1991.0 | 2025-03-19 | |
Enamine | EN300-27782603-0.25g |
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |
2639426-39-2 | 95.0% | 0.25g |
$2180.0 | 2025-03-19 | |
Enamine | EN300-27782603-10g |
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |
2639426-39-2 | 10g |
$10196.0 | 2023-09-09 | ||
Enamine | EN300-27782603-5g |
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |
2639426-39-2 | 5g |
$6876.0 | 2023-09-09 | ||
Enamine | EN300-27782603-10.0g |
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |
2639426-39-2 | 95.0% | 10.0g |
$10196.0 | 2025-03-19 | |
Enamine | EN300-27782603-1.0g |
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |
2639426-39-2 | 95.0% | 1.0g |
$2371.0 | 2025-03-19 | |
Enamine | EN300-27782603-1g |
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |
2639426-39-2 | 1g |
$2371.0 | 2023-09-09 | ||
Enamine | EN300-27782603-2.5g |
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |
2639426-39-2 | 95.0% | 2.5g |
$4648.0 | 2025-03-19 | |
Enamine | EN300-27782603-0.1g |
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |
2639426-39-2 | 95.0% | 0.1g |
$2086.0 | 2025-03-19 | |
Enamine | EN300-27782603-5.0g |
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |
2639426-39-2 | 95.0% | 5.0g |
$6876.0 | 2025-03-19 |
2-(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid 関連文献
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
7. Book reviews
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
2-(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acidに関する追加情報
Introduction to 2-(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid (CAS No. 2639426-39-2)
2-(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid, identified by the CAS number 2639426-39-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a convergence of advanced synthetic methodologies and biological activity, making it a subject of intense research interest. The structural framework of this compound incorporates a tetrahydroisoquinoline core, which is a well-documented scaffold in drug discovery, known for its potential pharmacological properties. The presence of a fluorene moiety and an acetic acid side chain further enhances its complexity and functionality.
The tetrahydroisoquinoline scaffold is particularly noteworthy due to its prevalence in natural alkaloids and bioactive molecules. Compounds derived from this scaffold have been extensively studied for their roles as neurotransmitter receptor ligands, particularly at monoamine receptors such as dopamine and norepinephrine. The modification of the tetrahydroisoquinoline core with substituents like the fluoren-9-yl methoxycarbonyl group introduces additional electronic and steric features that can modulate binding affinity and selectivity. This strategic functionalization is crucial for optimizing drug-like properties, including solubility, metabolic stability, and target interaction.
The fluorene component in the molecular structure contributes to the compound's overall hydrophobicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. In pharmaceutical development, such hydrophobicity is often a desirable trait for oral bioavailability and membrane permeability. Moreover, the methoxycarbonyl group serves as a protecting group for the amine functionality within the tetrahydroisoquinoline ring system. Such protective strategies are commonly employed in synthetic chemistry to prevent unwanted side reactions during multi-step syntheses.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of molecules like 2-(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid. Molecular docking studies have suggested that this compound may exhibit potent interactions with specific protein targets relevant to neurological disorders. For instance, preliminary virtual screening has indicated potential binding to transporters and receptors involved in dopamine signaling pathways. These findings align with the broader interest in developing novel therapeutics for conditions such as Parkinson's disease and depression.
In vitro pharmacological assays have begun to elucidate the pharmacodynamic profile of this compound. Early data suggest that it may possess agonistic or modulatory effects on monoamine receptors without significant off-target activity. This selectivity is critical for minimizing side effects in clinical applications. Furthermore, the structural features of this molecule make it amenable to further derivatization, allowing researchers to fine-tune its pharmacological properties through structure-activity relationship (SAR) studies.
The synthesis of 2-(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid represents a testament to the progress in synthetic organic chemistry. The integration of multiple functional groups into a single molecular framework requires meticulous planning and execution. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the complex connectivity observed in this compound. These methodologies not only enhance synthetic efficiency but also allow for greater control over regioselectivity and stereochemistry.
The potential therapeutic applications of this compound are currently under investigation in preclinical models. Researchers are exploring its efficacy in animal models of neurological disorders by assessing behavioral outcomes and neurochemical changes. Such studies aim to validate the translational potential of this molecule from bench to bedside. Additionally, efforts are underway to optimize its pharmacokinetic properties through formulation development and prodrug strategies.
The role of computational modeling in guiding experimental design cannot be overstated. By leveraging machine learning algorithms and quantum mechanical calculations, scientists can predict how structural modifications will impact biological activity. This predictive power accelerates the drug discovery process by allowing researchers to prioritize promising candidates based on their predicted efficacy and safety profiles.
As our understanding of disease mechanisms continues to evolve, compounds like 2-(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid offer hope for novel therapeutic interventions. Their unique structural features provide a foundation for designing molecules that can interact with biological targets in innovative ways. Future research will likely focus on expanding the chemical space explored by this scaffold through library synthesis and high-throughput screening initiatives.
The interdisciplinary nature of pharmaceutical research underscores the importance of collaboration between chemists, biologists, and clinicians. By integrating knowledge from diverse fields, researchers can develop more effective treatments for complex diseases. The study of compounds like 2639426-39-2 exemplifies this collaborative approach by combining synthetic innovation with biological investigation.
2639426-39-2 (2-(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid) 関連製品
- 1806279-33-3(Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate)
- 1517811-82-3(2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropylmethanamine)
- 1514162-08-3(2-(2,5-difluoro-4-methylphenyl)propan-1-amine)
- 880801-80-9(2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)
- 790271-06-6(2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid)
- 2248322-62-3(1,5(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-8-methyl-, 1-(1,1-dimethylethyl) ester)
- 1366287-38-8((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid)
- 946346-38-9(3-{2-4-(3-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one)
- 1097787-42-2(Pentane, 1-chloro-5-(1-methylethoxy)-)
- 1116082-64-4(N-[(furan-2-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide)



